molecular formula C19H15ClN4O2S B2945581 (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 894035-36-0

(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide

Numéro de catalogue: B2945581
Numéro CAS: 894035-36-0
Poids moléculaire: 398.87
Clé InChI: XGAPPLDCZJKPET-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide” is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl substituent. The ethyl linker connects this core to an acrylamide group with an (E)-configured α,β-unsaturated carbonyl system and a furan-2-yl substituent. The acrylamide group and furan substituent likely contribute to hydrogen-bonding interactions and modulate electronic properties, respectively.

Propriétés

IUPAC Name

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPPLDCZJKPET-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a wide range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.

Activité Biologique

(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C21H19ClN4O2S
Molecular Weight : 426.92 g/mol
CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a furan-acrylamide moiety. This unique structure facilitates interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with enzymes involved in inflammatory pathways and cancer progression.
  • Antioxidant Activity : Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Exhibits activity against various microbial strains by disrupting cellular functions.

Biological Activity Overview

Research indicates that compounds similar to this one possess significant biological activities:

Activity TypeDescription
AnticancerInhibits tumor cell proliferation and induces apoptosis in cancer cells.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
AntimicrobialEffective against bacteria and fungi through disruption of cell membranes.
NeuroprotectiveProtects neuronal cells from damage in neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells in vitro. It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it can significantly decrease levels of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages.

Antimicrobial Efficacy

In vitro studies reveal potent antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell wall integrity, leading to cell lysis.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for therapeutic applications:

  • Absorption : Slightly soluble in water but well absorbed in organic solvents.
  • Distribution : Good tissue distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
  • Excretion : Excreted via urine primarily as metabolites.

Properties Table

PropertyDetails
IUPAC Name(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.92 g/mol

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, we compare it with structurally analogous molecules (Tables 1 and 2) and discuss key findings from recent studies.

Table 1: Structural Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Features Reference
(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide C₁₉H₁₅ClN₄O₂S 422.87 Thiazolo-triazole core, 4-chlorophenyl, acrylamide, furan-2-yl Target
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide C₁₉H₁₃Cl₃N₂OS 435.75 Thiazole core, 4-chlorobenzyl, 3,4-dichlorophenyl, acrylamide
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C₂₁H₁₇Cl₂N₅O₂S 474.40 Thiazolo-triazole core, 4-chlorophenyl, oxalamide linker, 3-chloro-4-methylphenyl
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide C₁₅H₁₁ClN₆O 326.74 Pyrimidine-triazole hybrid, 2-chlorophenyl, acrylamide

Table 2: Functional Group and Pharmacophore Analysis

Compound Core Structure Functional Groups Potential Biological Relevance
Target Compound Thiazolo-triazole Acrylamide, furan Enhanced binding via acrylamide’s hydrogen bonding; furan modulates π-π interactions
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Thiazole Dichlorophenyl, acrylamide Increased lipophilicity from Cl substituents; potential kinase inhibition
Oxalamide derivative Thiazolo-triazole Oxalamide, chloro-methylphenyl Oxalamide may improve metabolic stability but reduce hydrogen-bonding capacity vs. acrylamide
Pyrimidine-triazole hybrid Pyrimidine-triazole Chlorophenyl, acrylamide Dual heterocyclic system may enhance DNA intercalation or enzyme inhibition

Key Findings:

This rigidity may enhance target engagement in enzyme-binding pockets .

Substituent Effects :

  • The 4-chlorophenyl group in the target compound and contributes to hydrophobicity and steric bulk, whereas dichlorophenyl in increases electron-withdrawing effects, possibly altering redox properties .
  • The furan-2-yl group in the target compound introduces an oxygen heteroatom, enabling dipole interactions absent in chlorophenyl- or thiophenyl-substituted analogues (e.g., ).

Linker and Functional Groups :

  • Acrylamide’s α,β-unsaturated carbonyl system (target compound, ) facilitates covalent binding to cysteine residues in kinases, a mechanism less feasible with oxalamide () .
  • Oxalamide derivatives () may exhibit improved metabolic stability due to reduced electrophilicity but could sacrifice potency in target engagement .

Stereochemical Considerations: The (E)-configuration in the acrylamide group ensures optimal spatial alignment for covalent or non-covalent interactions, a feature shared with and but absent in non-configured analogues.

Q & A

Basic Question: What are the optimal synthetic routes for (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide?

Methodological Answer:
The synthesis involves sequential heterocyclic ring formation and acrylamide coupling:

Thiazolo-triazole Core Synthesis : React 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol to form the thiazolo[3,2-b][1,2,4]triazole core. Use catalysts like HCl or acetic acid to optimize cyclization .

Ethyl Linker Introduction : Employ alkylation agents (e.g., 1,2-dibromoethane) to attach the ethyl chain to the thiazolo-triazole nitrogen.

Acrylamide Coupling : React the intermediate with (E)-3-(furan-2-yl)acryloyl chloride in dry DCM under nitrogen, using triethylamine as a base.

Purification : Crystallize the final product using ethanol/water mixtures, and confirm purity via HPLC (>95%) .

Basic Question: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Use a multi-technique approach:

  • X-ray Crystallography : Resolve the crystal structure to confirm the (E)-configuration of the acrylamide group and hydrogen-bonding patterns (e.g., N–H···O/S interactions) .
  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR peaks for the furan (δ 6.3–7.5 ppm), acrylamide (δ 6.1–6.9 ppm for vinyl protons), and thiazolo-triazole (δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .

Basic Question: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer Activity :
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations.
    • Apoptosis : Perform Annexin V/PI staining and caspase-3/7 activation assays .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:
Design analogs with systematic modifications:

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to assess electronic effects on bioactivity .
  • Heterocycle Replacement : Substitute the furan with thiophene or pyridine rings to study ring aromaticity impacts .
  • Linker Optimization : Test shorter (methyl) or longer (propyl) linkers between the thiazolo-triazole and acrylamide .
    Validation : Compare IC50_{50} values across analogs and perform molecular docking to predict binding affinities .

Advanced Question: What mechanistic studies can elucidate its pro-apoptotic effects?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) in treated vs. untreated cells.
  • Western Blotting : Quantify protein levels of apoptotic markers (e.g., PARP cleavage, cytochrome c release) .
  • Mitochondrial Membrane Potential : Use JC-1 staining to assess depolarization .

Advanced Question: How can crystallographic data resolve polymorphism or stability issues?

Methodological Answer:

  • Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., DMSO, ethanol) and analyze via PXRD .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to identify decomposition products .

Advanced Question: How to address contradictory data on substituent effects in analogs?

Methodological Answer:

  • Meta-Analysis : Compile IC50_{50} data from multiple studies and apply multivariate regression to isolate substituent contributions .
  • In Silico Modeling : Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es_s) parameters .

Advanced Question: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the acrylamide nitrogen .
  • Co-solvent Systems : Use Cremophor EL/ethanol/saline (1:1:8 ratio) for parenteral administration .

Basic Question: How to validate analytical methods for purity assessment?

Methodological Answer:

  • HPLC Validation : Follow ICH guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and LOD/LOQ .
  • Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to confirm method robustness .

Advanced Question: What regulatory considerations apply to preclinical development?

Methodological Answer:

  • Pharmacopeial Standards : Follow USP/EP guidelines for impurity profiling (e.g., ≤0.15% for any unknown impurity) .
  • Toxicology : Conduct Ames tests for mutagenicity and 28-day repeat-dose toxicity in rodents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.